3-Bromo-2-methyl-thieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
3-bromo-2-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrNS/c1-5-7(9)8-6(11-5)3-2-4-10-8/h2-4H,1H3 |
InChI Key |
ZDQVQJUITWEBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Methyl Thieno 3,2 B Pyridine
Core Synthetic Strategies for the Thieno[3,2-b]pyridine (B153574) Scaffold
The assembly of the thieno[3,2-b]pyridine skeleton can be achieved through several convergent strategies, primarily involving the formation of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or vice-versa.
One of the most established methods for constructing bicyclic heteroaromatic systems is through the cyclocondensation of a functionalized monomer. In this approach, a suitably substituted thiophene serves as the foundation upon which the pyridine ring is built. Adaptations of classical quinoline syntheses, such as the Gould-Jacobs reaction, are frequently employed. abertay.ac.uk This typically involves the condensation of a 3-aminothiophene derivative with a β-ketoester or a similar 1,3-dicarbonyl compound, followed by a thermal cyclization to yield the fused pyridinone ring.
The Gewald reaction is another cornerstone in thiophene synthesis, which can produce highly functionalized 2-aminothiophenes. core.ac.uk These intermediates are ideal precursors for subsequent annulation to form the pyridine portion of the thieno[3,2-b]pyridine system. The reaction of these 2-aminothiophenes with various reagents can lead to the desired fused ring system.
Table 1: Examples of Cyclocondensation Precursors for Thienopyridines
| Thiophene Precursor | Condensation Partner | Resulting Scaffold |
|---|---|---|
| 3-Aminothiophene | Diethyl ethoxymethylenemalonate | 4-Hydroxythieno[3,2-b]pyridine derivative abertay.ac.uk |
| 2-Aminothiophene-3-carbonitrile | Guanidine | 4-Aminothieno[2,3-b]pyrimidine (Isomer) core.ac.uk |
This table illustrates general strategies for synthesizing fused thienopyridine systems, which are foundational for producing the target compound.
Intramolecular cyclization strategies provide a powerful means of forming the thieno[3,2-b]pyridine core. These methods involve designing a linear precursor that contains all the necessary atoms for the bicyclic system, which then undergoes a ring-closing reaction. One such approach involves the intramolecular replacement of a halogen atom by a nucleophile within the same molecule. researchgate.net For instance, a 3-cyanopyridine-2(1H)-thione can react with compounds containing a halogen atom adjacent to an active methylene (B1212753) group, leading to a cascade reaction that forms the fused thiophene ring. researchgate.net
Another sophisticated method involves a palladium-catalyzed coupling followed by an intramolecular cyclization. For example, a C-N coupling reaction can be designed so that the product undergoes a subsequent spontaneous cyclization, where a nucleophilic nitrogen attacks an ester carbonyl group to form a fused heterocyclic ring. researchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been applied to the construction and functionalization of thieno[3,2-b]pyridines. mdpi.comresearchgate.net While often used for adding substituents, palladium catalysis can also facilitate the core annulation reaction itself. These methods can create C-C or C-N bonds that are crucial for the final ring-closing step. For example, Suzuki and Sonogashira couplings on a halogenated pyridine or thiophene can introduce a side chain that is then cyclized to form the second ring of the thieno[3,2-b]pyridine system. mdpi.com
Table 2: Palladium-Catalyzed Reactions in Thieno[3,2-b]pyridine Synthesis
| Reaction Type | Purpose | Catalyst Example |
|---|---|---|
| Suzuki-Miyaura Coupling | Functionalization/Precursor Elaboration | PdCl₂(dppf)·CH₂Cl₂ mdpi.com |
| Buchwald-Hartwig Coupling | C-N bond formation for cyclization | Palladium-based catalysts researchgate.net |
This table summarizes common palladium-catalyzed reactions used in the synthesis and functionalization of the thieno[3,2-b]pyridine scaffold.
Regioselective Introduction of Bromo and Methyl Substituents
Once the thieno[3,2-b]pyridine scaffold is available, the next critical challenge is the introduction of the methyl group at the C2 position and the bromine atom at the C3 position with high regioselectivity. The electronic properties of the fused ring system dictate the preferred sites of electrophilic or nucleophilic attack.
The thiophene ring in the thieno[3,2-b]pyridine system is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution reactions like bromination.
A common and effective method for the bromination of thiophene and its derivatives is the use of N-bromosuccinimide (NBS) in a solvent like DMF. mdpi.com This reagent provides a source of electrophilic bromine under relatively mild conditions. For the 2-methyl-thieno[3,2-b]pyridine substrate, the directing effect of the C2-methyl group and the inherent reactivity of the thiophene ring would favor bromination at the adjacent C3 position.
Alternatively, a Sandmeyer-type reaction provides a reliable route for introducing a bromine atom at a specific position. This method begins with a 3-amino-2-methyl-thieno[3,2-b]pyridine precursor. The amino group is first converted to a diazonium salt using a nitrite source such as tert-butyl nitrite (t-BuONO). The subsequent introduction of a copper(I) bromide (CuBr) or copper(II) bromide (CuBr₂) catalyst replaces the diazonium group with a bromine atom, yielding the desired 3-bromo product with high regioselectivity. mdpi.com This approach was successfully used to prepare the closely related methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate from its 3-amino precursor. mdpi.com
Direct methylation of the thieno[3,2-b]pyridine core at the C2 position can be challenging and may lead to a mixture of products. Therefore, a more common and controlled strategy is to incorporate the methyl group at the beginning of the synthetic sequence.
This involves using a starting material that already contains the methyl group in the correct position. For instance, the synthesis can begin with a 2-methylpyridine derivative, onto which the thiophene ring is subsequently annulated. An alternative and often preferred route starts with a pre-functionalized thiophene. A synthesis could commence with a 2-methylthiophene precursor, which is then used to construct the fused pyridine ring via the cyclocondensation or annulation methods described in section 2.1. This "pre-installation" strategy ensures the unambiguous placement of the methyl group at the C2 position of the final thieno[3,2-b]pyridine scaffold.
Sequential Functionalization Strategies for Bromination and Methylation
The synthesis of 3-Bromo-2-methyl-thieno[3,2-b]pyridine often involves a stepwise approach to introduce the methyl and bromo substituents onto the core thieno[3,2-b]pyridine ring system. A common strategy involves the initial construction of the 2-methyl-thieno[3,2-b]pyridine scaffold, followed by regioselective bromination at the C3 position of the thiophene ring.
The synthesis of the thienopyridine core can be achieved through various means, including the reaction of substituted pyridines with sulfur-containing reagents to build the thiophene ring. For instance, a 2-chloronicotinonitrile can react with a mercaptan in a one-pot procedure involving nucleophilic substitution and subsequent base-mediated ring closure to form the thieno[3,2-b]pyridine system igi-global.com.
Once the 2-methyl-thieno[3,2-b]pyridine is obtained, the subsequent bromination step is critical for achieving the desired isomer. The thiophene ring in the thieno[3,2-b]pyridine system is generally more susceptible to electrophilic substitution than the pyridine ring. Direct bromination using reagents like bromine (Br₂) in a suitable solvent such as dichloromethane can achieve substitution at the C3 position researchgate.net. The electron-donating effect of the methyl group at the C2 position can further activate the C3 position towards electrophilic attack, enhancing the regioselectivity of the bromination reaction. The conditions for such reactions, including temperature and reaction time, must be carefully controlled to prevent over-bromination or side reactions.
Advanced Catalytic Systems and Reaction Conditions for Synthesis
Modern organic synthesis relies heavily on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and functionalization of the thieno[3,2-b]pyridine core are no exceptions, with several advanced catalytic methods being employed.
Palladium-Catalyzed Cross-Coupling Reactions in Thienopyridine Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds, and they have been extensively applied to the thieno[3,2-b]pyridine scaffold mdpi.com. These reactions typically start with a halogenated thienopyridine, such as a bromo-derivative, which can then be coupled with various partners.
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. It is widely used to introduce aryl or heteroaryl substituents onto the thieno[3,2-b]pyridine core researchgate.netmdpi.comnih.gov. For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully coupled with various (hetero)aryl pinacolboranes or potassium trifluoroborates to produce a library of bi(hetero)aryl derivatives in high yields researchgate.net. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction outcome.
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. It has been utilized in the synthesis of thienopyridine derivatives by coupling bromo-thienopyridines with various alkynes researchgate.netmdpi.com. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst mdpi.comnih.gov. This method is valuable for introducing alkynyl moieties, which can serve as handles for further transformations.
Buchwald-Hartwig Amination : This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide wikipedia.org. It has been effectively used to synthesize amino-substituted thieno[3,2-b]pyridines. For instance, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been coupled with a range of aryl and heteroarylamines using palladium catalysis to yield novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines researchgate.net. The selection of the appropriate phosphine ligand is critical for the success of this transformation researchgate.netnih.gov.
| Reaction Type | Thienopyridine Substrate | Coupling Partner | Typical Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Bromo-thieno[3,2-b]pyridine | (Hetero)arylboronic acid/ester | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃) | (Hetero)aryl-thieno[3,2-b]pyridine |
| Sonogashira | Bromo-thieno[3,2-b]pyridine | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl-thieno[3,2-b]pyridine |
| Buchwald-Hartwig | Bromo-thieno[3,2-b]pyridine | Primary/Secondary Amine | Pd catalyst, Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Amino-thieno[3,2-b]pyridine |
C-H Activation Methodologies for Site-Selective Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds, avoiding the need for pre-functionalized starting materials like halides mdpi.com. Palladium-catalyzed C-H activation has been applied to thienopyridine systems, although controlling regioselectivity can be a challenge due to the presence of multiple C-H bonds with similar reactivities mdpi.com.
Research has demonstrated the feasibility of direct C-H arylation on the thiophene ring of thieno[3,2-b]pyridines. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively functionalize the C2 or C3 positions mdpi.com. This methodology offers a more efficient alternative to traditional cross-coupling reactions by directly coupling the heterocycle with an aryl partner. The development of these methods is a significant step towards more sustainable and efficient synthetic routes for complex thienopyridine derivatives mdpi.commdpi.com.
Domino and Multicomponent Reaction Sequences
Domino and multicomponent reactions offer significant advantages in terms of efficiency and sustainability by forming multiple chemical bonds in a single synthetic operation nih.gov. These strategies have been employed to construct complex heterocyclic systems, including those related to the thienopyridine core.
For instance, the synthesis of 2-pyridone derivatives, which share a structural element with the pyridine part of the target molecule, has been achieved through a thermal, catalyst- and solvent-free multicomponent domino reaction. This process involves a sequence of Knoevenagel condensation, Michael addition, and ring-opening/ring-closure reactions to build the heterocyclic ring in a single step wordpress.com. While not a direct synthesis of this compound, these principles demonstrate the power of cascade reactions in efficiently assembling the pyridine portion of the scaffold, which could be integrated into a broader synthetic strategy.
Superbase-Mediated Synthetic Pathways
The use of superbases, such as organolithium reagents, can facilitate the synthesis of thienopyridines through regioselective metalation. A notable example is the synthesis of thieno[3,2-b]pyridine derivatives via the regioselective lithiation of 3-methylthiopyridine researchgate.netresearchgate.net. In this approach, a strong base is used to deprotonate a specific position on the pyridine ring, creating a nucleophilic center that can then react with an electrophile to build the fused thiophene ring. This three-step process allows for the controlled construction of the thiophenic ring, offering a powerful, non-catalytic method for accessing the core scaffold researchgate.netresearchgate.net.
Optimization and Scale-Up Considerations in Synthesis
Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions and consideration of practical factors. For the synthesis of this compound, particularly when using catalytic methods, several parameters are critical.
Optimization of Catalytic Reactions:
Catalyst and Ligand Selection: The choice of palladium source and, crucially, the phosphine ligand can dramatically affect yield, reaction rate, and selectivity in cross-coupling and C-H activation reactions researchgate.net.
Reaction Conditions: Parameters such as temperature, reaction time, solvent, and the nature and stoichiometry of the base must be systematically varied to find the optimal conditions that maximize product yield while minimizing side-product formation mdpi.com.
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key goal for economic viability. Optimization studies aim to reduce catalyst loading without significantly compromising the reaction efficiency.
Scale-Up Challenges:
Cost of Reagents: The cost of starting materials, catalysts (especially palladium), and specialized ligands can be a major barrier to large-scale synthesis researchgate.net.
Purification: Chromatographic purification methods common in laboratory settings are often impractical for large quantities. Developing scalable purification techniques like crystallization or distillation is essential.
Safety and Environmental Impact: Large-scale reactions require a thorough assessment of safety hazards, including thermal runaway potential and the handling of toxic or pyrophoric reagents. The environmental impact, including solvent choice and waste generation, is also a critical consideration nih.gov.
A successful scale-up strategy for this compound would involve developing a robust, cost-effective, and environmentally acceptable process that delivers the product with consistent quality and high yield nih.gov.
Reaction Condition Screening and Mechanistic Optimization
The synthesis of the thieno[3,2-b]pyridine scaffold can be achieved through various cyclization strategies. One common approach involves the construction of the pyridine ring onto a pre-existing thiophene core. Mechanistic studies on related thieno[3,2-b]pyridin-5(4H)-one derivatives reveal that aza-[3+3] cycloaddition reactions between thiophen-3-amines and α,β-unsaturated carboxylic acids proceed via a head-to-tail annulation. This process involves a C-1,4 conjugate addition followed by an intramolecular amide coupling nih.gov.
For the specific synthesis of this compound, a likely synthetic route involves the initial preparation of 2-methyl-thieno[3,2-b]pyridine followed by electrophilic bromination. The optimization of the synthesis of the 2-methyl-thieno[3,2-b]pyridine precursor is crucial. This can be achieved through methods such as the cyclocondensation of appropriately substituted thiophenes.
The final bromination step is critical for the introduction of the bromine atom at the 3-position. In analogous compounds, such as 2-phenylthieno[3,2-b]pyridine, bromination has been successfully carried out using bromine (Br₂) in dichloromethane (CH₂Cl₂) at 0 °C researchgate.net. Screening of reaction conditions for the bromination of 2-methyl-thieno[3,2-b]pyridine would involve evaluating various brominating agents, solvents, and temperatures to maximize regioselectivity and yield.
Table 1: Hypothetical Reaction Condition Screening for the Bromination of 2-methyl-thieno[3,2-b]pyridine
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) of 3-Bromo Isomer |
| 1 | Br₂ | CH₂Cl₂ | 0 | 2 | >95 |
| 2 | Br₂ | CCl₄ | 0 | 2 | 90 |
| 3 | NBS | CH₃CN | Room Temp | 4 | 85 |
| 4 | NBS | CH₂Cl₂ | Room Temp | 4 | 88 |
NBS: N-Bromosuccinimide. Data is illustrative and based on common bromination reactions of similar substrates.
Mechanistically, the electrophilic substitution on the thieno[3,2-b]pyridine ring system is directed by the electron-donating nature of the thiophene ring, favoring substitution at the 3-position.
Enhancement of Product Yields and Atom Economy
Improving product yields and atom economy are central to developing sustainable synthetic methods. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry.
In the multi-step synthesis of this compound, each step presents an opportunity for yield enhancement. For the initial construction of the thieno[3,2-b]pyridine core, optimizing catalyst choice, reaction temperature, and reactant stoichiometry can significantly improve yields.
For the final bromination step, the choice of brominating agent can impact both yield and atom economy. While molecular bromine is effective, it has a lower atom economy compared to reagents like N-bromosuccinimide where the succinimide byproduct is the only waste. However, the use of Br₂ often leads to higher yields and cleaner reactions for this type of substrate researchgate.net.
One-Pot Synthetic Procedures for Efficiency
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. For the synthesis of thieno[3,2-b]pyridine derivatives, one-pot procedures have been developed. For instance, a two-step one-pot procedure for the synthesis of 2-phenylthieno[3,2-b]pyridine involves a Pd/Cu catalyzed Sonogashira coupling followed by treatment with sodium sulfide (Na₂S) researchgate.net.
Table 2: Comparison of Stepwise vs. One-Pot Synthesis (Hypothetical)
| Method | Number of Steps | Isolation of Intermediates | Overall Yield (%) | Time |
| Stepwise Synthesis | 2 | Yes | 70-80 | 12-24 h |
| One-Pot Synthesis | 1 | No | 65-75 | 6-8 h |
Reactivity and Derivatization of 3 Bromo 2 Methyl Thieno 3,2 B Pyridine
Transformations Involving the Bromine Atom at the C-3 Position
The bromine atom at the C-3 position is a key site for introducing molecular diversity through various substitution and coupling reactions. Its reactivity is influenced by the electronic nature of the fused heterocyclic ring system.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. In heteroaromatic systems like pyridine (B92270), SNAr reactions are generally facilitated by the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comlibretexts.org The reaction is most favorable when the leaving group is positioned ortho or para to the ring nitrogen, as these positions are the most electron-deficient. youtube.com
In 3-Bromo-2-methyl-thieno[3,2-b]pyridine, the bromine atom is at the C-3 position, which is meta to the pyridine nitrogen. This position is less activated towards classical SNAr compared to the C-4 or C-6 positions. youtube.comnih.gov Consequently, forcing conditions or metal catalysis may be required to achieve substitution. For instance, in related heterocyclic systems, copper-catalyzed nucleophilic substitutions have been successfully employed to introduce nucleophiles like methoxide (B1231860) and acetamide (B32628) onto a bromo-substituted core. nih.gov Such metal-mediated pathways offer an alternative to traditional SNAr for functionalizing less activated positions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective for the derivatization of heteroaryl halides. mdpi.comillinois.edu The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for this purpose. nih.govnih.gov
The bromine atom at the C-3 position of the thieno[3,2-b]pyridine (B153574) core is highly susceptible to palladium-catalyzed cross-coupling. Research on the closely related compound, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, has demonstrated efficient Suzuki-Miyaura coupling with a variety of (hetero)aryl boronic acids, pinacol (B44631) boranes, and trifluoroborate salts. mdpi.com These reactions typically proceed in high yields using a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂. mdpi.com This indicates that this compound can be effectively arylated and heteroarylated at the C-3 position to generate a diverse library of derivatives.
The general catalytic cycle for the Suzuki cross-coupling reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Products from a Related Thieno[3,2-b]pyridine Precursor mdpi.com
| Boron Reagent | Resulting C-3 Substituent | Product Name (based on precursor) | Yield (%) |
|---|---|---|---|
| Potassium p-tolyltrifluoroborate | p-tolyl | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 |
| Potassium 4-methoxyphenyltrifluoroborate | 4-methoxyphenyl | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | 4-(trifluoromethyl)phenyl | Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | 40 |
| Potassium (4-chlorophenyl)trifluoroborate | 4-chlorophenyl | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 4-Pyridine boronic acid | Pyridin-4-yl | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
| Potassium 3-furanylboronic acid | Furan-3-yl | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 |
Beyond palladium, other transition metals can mediate the functionalization of the C-3 bromine. Copper-catalyzed reactions, for instance, are effective for installing nitrogen and cyano functionalities. On a related thieno-fused heterocyclic system, treatment of a bromo-derivative with copper(I) cyanide (CuCN) in DMF at elevated temperatures successfully yielded the corresponding nitrile analogue. nih.gov Similarly, copper catalysis has been used for amination and amidation reactions. These methods broaden the scope of accessible derivatives from the 3-bromo precursor. nih.gov
Reactions of the Methyl Group at the C-2 Position
The methyl group at the C-2 position, adjacent to the thiophene (B33073) sulfur atom, is another site for chemical modification, primarily through reactions involving the C-H bonds of the methyl group.
The selective oxidation of substituents on the thienopyridine core is an effective method for functionalization. acs.orgnih.gov The C-2 methyl group can potentially be oxidized to various states. While specific studies on this compound are limited, analogous transformations on related heterocycles suggest that the methyl group could be converted to a hydroxymethyl, formyl (aldehyde), or carboxyl group using appropriate oxidizing agents. For example, studies on a thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold showed that installing carbonyls and alcohols at the 2-position was well-tolerated and retained biological activity. nih.gov The oxidation of a methyl group to a carboxylic acid, followed by esterification, has also been demonstrated in similar systems. nih.gov
Side-chain functionalization can also be achieved by introducing heteroatoms. For instance, the conversion of a methyl group to a methylthio (SMe) or methylsulfinyl (S(O)Me) group has been reported for related structures, further highlighting the versatility of the C-2 position. nih.gov
The methyl group on a heteroaromatic ring can exhibit acidity, allowing for deprotonation with a strong base to form a carbanion. This nucleophilic species can then participate in condensation and alkylation reactions.
Condensation with aldehydes or ketones (such as in an aldol-type reaction) can extend the carbon chain at the C-2 position, leading to the formation of new C-C bonds and the introduction of diverse functional groups. Similarly, alkylation of the lithiated or sodiated intermediate with alkyl halides provides a direct route to introduce longer or more complex alkyl chains. While specific examples for this compound are not extensively documented, these are standard transformations for methyl groups on activated positions of thiophene and pyridine rings. For example, the alkylation of 2-thioxo-1,2-dihydropyridine-3-carbonitriles with various halo-compounds is a key step in the synthesis of the thieno[2,3-b]pyridine (B153569) core itself, demonstrating the reactivity of methylene (B1212753) groups adjacent to the sulfur atom in the cyclization process. researchgate.net
Reactivity at Other Positions of the Thieno[3,2-b]pyridine Core
While the bromine atom at the C-3 position is a primary handle for cross-coupling reactions, the other positions on the bicyclic core possess distinct reactivity profiles that can be exploited for further derivatization.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on the thieno[3,2-b]pyridine ring system is a nuanced process governed by the competing electronic effects of the two fused rings. The thiophene ring is generally electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive. wikipedia.org Direct electrophilic substitution on an unsubstituted pyridine ring is often impossible without a catalyst. wikipedia.org
For this compound, electrophilic attack is predicted to occur preferentially on the thiophene ring. However, both available positions on the thiophene ring (C-5 and C-6) are deactivated. The pyridine nitrogen exerts a deactivating effect on the entire system, particularly on the adjacent thiophene ring. The existing substituents, a weakly activating methyl group at C-2 and a deactivating bromo group at C-3, further influence the regioselectivity.
To enhance reactivity, the pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation increases the electron density of the pyridine ring, making electrophilic substitution more feasible. wikipedia.org Common electrophilic substitution reactions include nitration (using nitric acid and sulfuric acid) and halogenation (using halogens with a Lewis acid catalyst). masterorganicchemistry.comlibretexts.orglibretexts.org The precise outcome of such reactions on this specific substrate would depend on the reaction conditions and the nature of the electrophile.
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C-5 (Thiophene ring) | Possible site of attack | Part of the electron-rich thiophene ring, but deactivated by the adjacent pyridine nitrogen. |
| C-6 (Thiophene ring) | Possible site of attack | Part of the electron-rich thiophene ring, but deactivated by the adjacent pyridine nitrogen. |
| C-7 (Pyridine ring) | Low, unless activated | Part of the electron-deficient pyridine ring. Reactivity may be enhanced upon N-oxidation. |
Directed Lithiation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. researchgate.net This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting organolithium intermediate can then be trapped with various electrophiles. clockss.org
In the context of this compound, the pyridine nitrogen atom can act as a DMG, directing lithiation to the C-7 position. This process typically requires a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to prevent competitive nucleophilic addition of the base to the pyridine ring. clockss.orgharvard.edu
Another potential pathway is lithium-halogen exchange at the C-3 position. Treatment with alkyllithium reagents like n-butyllithium can selectively replace the bromine atom with lithium, providing an alternative route to a C-3 functionalized intermediate. The choice between C-7 deprotonation and C-3 lithium-halogen exchange would be highly dependent on the specific organolithium reagent used, the solvent, and the reaction temperature. baranlab.org
Once the lithiated intermediate is formed, it can react with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides, to introduce new functional groups with high regiocontrol.
Oxidative Transformations and Dimerization Studies
The thieno[3,2-b]pyridine core is susceptible to various oxidative transformations. The pyridine nitrogen can be oxidized to an N-oxide, and the thiophene sulfur can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. nih.govacs.org These transformations can significantly alter the electronic properties and reactivity of the heterocyclic system.
Dimerization represents another important transformation. While specific studies on the dimerization of this compound are not extensively documented, related structures provide insight into potential strategies. For instance, oxidative dimerization of 3-aminothieno[2,3-b]pyridine derivatives has been achieved using sodium hypochlorite (B82951) (bleach), leading to the formation of complex polyheterocyclic structures. nih.govacs.org
Furthermore, transition-metal-catalyzed homocoupling reactions, such as Yamamoto coupling, of bromo-aromatic compounds are a well-established method for synthesizing symmetric biaryl compounds. rsc.org Applying such conditions to this compound could yield the corresponding 3,3'-dimer. This approach has been successfully used in the synthesis of thienoacene dimers from bromo-substituted clockss.orgbenzothieno[3,2-b] clockss.orgbenzothiophene precursors. rsc.org
Strategies for Constructing Highly Substituted and Complex Molecular Architectures from this compound
The bromine atom at the C-3 position of this compound serves as a versatile functional handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly effective for this purpose, allowing for the formation of new carbon-carbon bonds.
This strategy has been demonstrated effectively on a closely related analogue, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. mdpi.com In these studies, the bromo-thienopyridine was coupled with a variety of (hetero)aryl boronic acids, pinacol boranes, or trifluoro potassium boronate salts. These reactions typically proceed in high yields using a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base. This methodology allows for the introduction of diverse aryl and heteroaryl substituents at the C-3 position, including those with electron-donating and electron-withdrawing groups. mdpi.com This highlights the utility of the 3-bromo-thienopyridine scaffold as a key building block for creating libraries of highly substituted derivatives for various applications, including medicinal chemistry. mdpi.com
The data presented below for the analogous methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate illustrates the scope and efficiency of this synthetic strategy.
| Entry | Boron Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | Potassium p-tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 |
| 2 | Potassium 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| 3 | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | 40 |
| 4 | Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 5 | Potassium (4-cyanophenyl)trifluoroborate | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 35 |
| 6 | 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
| 7 | Potassium 3-furanylboronic acid | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 |
Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Methyl Thieno 3,2 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Bromo-2-methyl-thieno[3,2-b]pyridine in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a complete picture of the proton and carbon environments and their connectivity.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the methyl group and the three protons on the pyridine (B92270) ring. The methyl protons (at C2) would appear as a singlet in the upfield region, typically around δ 2.5-2.8 ppm. The aromatic protons (H5, H6, and H7) would resonate in the downfield region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns being characteristic of the thieno[3,2-b]pyridine (B153574) ring system. Specifically, H5 and H7 are expected to appear as doublets of doublets due to coupling with H6, while H6 would also be a doublet of doublets from coupling to both H5 and H7.
The ¹³C NMR spectrum should show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The methyl carbon would appear at high field (δ 15-20 ppm). The carbon atom bearing the bromine (C3) would be significantly influenced by the halogen's electronic effects. The remaining seven sp²-hybridized carbons of the fused aromatic rings would resonate in the downfield region (δ 110-160 ppm). A comprehensive study on various thieno[3,2-b]pyridines provides a basis for predicting the chemical shifts for this structure. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous thieno[3,2-b]pyridine structures.
| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Notes |
|---|---|---|---|---|
| 2-CH₃ | ¹H | ~2.6 | Singlet (s) | Aliphatic methyl protons |
| 5 | ¹H | ~8.6 | Doublet of doublets (dd) | Aromatic proton alpha to Nitrogen |
| 6 | ¹H | ~7.4 | Doublet of doublets (dd) | Aromatic proton |
| 7 | ¹H | ~8.3 | Doublet of doublets (dd) | Aromatic proton |
| 2 | ¹³C | ~145 | Quaternary | Carbon attached to methyl group |
| 2-CH₃ | ¹³C | ~16 | Methyl | Aliphatic methyl carbon |
| 3 | ¹³C | ~112 | Quaternary | Carbon attached to Bromine |
| 3a | ¹³C | ~148 | Quaternary | Ring junction carbon |
| 5 | ¹³C | ~148 | Methine (CH) | Pyridine ring carbon |
| 6 | ¹³C | ~118 | Methine (CH) | Pyridine ring carbon |
| 7 | ¹³C | ~130 | Methine (CH) | Pyridine ring carbon |
| 7a | ¹³C | ~155 | Quaternary | Ring junction carbon |
2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex molecules. scribd.comslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting H5 with H6, and H6 with H7, confirming their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to unambiguously assign the carbon signals for C5, C6, C7, and the methyl group by correlating them to their respective, previously assigned, proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For this molecule, a NOESY spectrum would show a correlation between the methyl protons (2-CH₃) and the H7 proton on the pyridine ring, confirming their spatial proximity around the ring junction.
Expected 2D NMR Correlations for this compound
| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | H5 | H6 | Confirms H5-H6 connectivity |
| COSY | H6 | H5, H7 | Confirms H6 connectivity to H5 and H7 |
| HSQC | 2-CH₃ | 2-CH₃ (Carbon) | Assigns the methyl carbon |
| HSQC | H5, H6, H7 | C5, C6, C7 | Assigns the protonated aromatic carbons |
| HMBC | 2-CH₃ | C2, C3 | Confirms methyl position and assigns C3 |
| HMBC | H5 | C3a, C7 | Assigns quaternary C3a and confirms ring structure |
| HMBC | H7 | C5, C7a | Assigns quaternary C7a and confirms ring structure |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₆BrNS), the calculated exact mass is 226.9408 amu. A key feature in the mass spectrum is the isotopic pattern for bromine; the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Electron ionization (EI) is a common technique that causes fragmentation of the molecule. Analyzing these fragments helps to confirm the structure. Likely fragmentation pathways for this compound would involve the loss of the bromine atom or the methyl group, followed by further ring cleavages. wvu.edusapub.org
Predicted HRMS Fragments for this compound
| Formula | Calculated Mass (amu) | Proposed Identity |
|---|---|---|
| C₈H₆⁷⁹BrNS | 226.9408 | [M]⁺ Molecular Ion |
| C₈H₆⁸¹BrNS | 228.9387 | [M+2]⁺ Isotopic Molecular Ion |
| C₈H₆NS | 148.0221 | [M-Br]⁺ Loss of Bromine radical |
| C₇H₃⁷⁹BrNS | 211.9251 | [M-CH₃]⁺ Loss of Methyl radical |
| C₇H₆N | 104.0500 | [C₈H₆NS - CS]⁺ Loss of Carbon Monosulfide |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. nist.gov
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | Stretching | Aromatic C-H |
| 2980 - 2850 | Stretching | Aliphatic C-H (methyl) |
| 1600 - 1450 | Stretching | C=C and C=N (aromatic rings) |
| 1465 - 1440 | Bending | Aliphatic C-H (methyl) |
| ~1250 | Stretching | C-N (in pyridine ring) |
| ~700 | Stretching | C-S (in thiophene (B33073) ring) |
| 600 - 500 | Stretching | C-Br |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been reported in the public domain, analysis of related structures like 2-Bromo-3-hydroxy-6-methylpyridine demonstrates the utility of this method. researchgate.netnih.gov
Should a suitable crystal be grown, X-ray diffraction would confirm the planarity of the fused thieno[3,2-b]pyridine ring system and reveal how the molecules pack in the crystal lattice. This analysis would also detail any intermolecular interactions, such as π-stacking between the aromatic rings or halogen bonding involving the bromine atom, which govern the material's solid-state properties.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for both the purification and purity analysis of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography.
Column Chromatography: This is the primary method for purifying the compound on a preparative scale. Using a stationary phase like silica (B1680970) gel, the compound can be separated from starting materials, by-products, and other impurities. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique for assessing the purity of the final product. Using a reverse-phase column (e.g., C18), a gradient of solvents (such as acetonitrile (B52724) and water), and a UV detector, purity can be determined with high accuracy, often to levels greater than 99%.
Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can also be employed for purity analysis. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectra for identity confirmation of the main peak and any minor impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and purification of compounds in a mixture. In the context of thieno[3,2-b]pyridine derivatives, HPLC is crucial for monitoring reaction progress, assessing purity, and isolating final products.
Research focused on the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates utilized thin-layer chromatography (TLC) to monitor the progress of Suzuki-Miyaura cross-coupling reactions starting from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. nih.govmdpi.comresearchgate.net Following the reaction, purification of the synthesized compounds was achieved through column chromatography, a technique that operates on the same principles as HPLC but at a preparative scale. nih.govmdpi.comresearchgate.net
While specific HPLC retention times for this compound are not detailed in the available literature, the general approach involves using a stationary phase, such as silica gel, and a mobile phase, often a mixture of solvents like ether and petroleum ether, to achieve separation based on the polarity of the compounds. nih.govmdpi.comresearchgate.net The purity of the isolated fractions is a critical parameter that would be confirmed by analytical HPLC, although explicit chromatograms and detailed method parameters for this specific compound are not provided in the reviewed sources.
Table 1: Chromatographic Purification of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives nih.govmdpi.comresearchgate.net
| Compound | Purification Method | Eluent System |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | 50% ether/petroleum ether |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | 40% ether/petroleum ether |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | 25% ether/petroleum ether |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | 40% ether/petroleum ether |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | 50% ether/petroleum ether |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | Dry Flash Chromatography | up to 80% ether/petroleum ether |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | Dry Flash Chromatography | up to 30% ether/petroleum ether |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the identification and structural elucidation of chemical compounds.
In the study of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives, mass spectrometry was employed to confirm the molecular weight of the synthesized compounds. mdpi.com The use of electrospray ionization (ESI) in positive ion mode is a common technique for the analysis of such polar heterocyclic compounds, as it typically results in the formation of the protonated molecular ion [M+H]⁺.
The mass spectral data obtained for a series of derivatives of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate confirm the successful synthesis of the target molecules. For instance, the mass spectrum of Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate showed a prominent peak at m/z 270.03, corresponding to the [M+H]⁺ ion. arkat-usa.org Similarly, other derivatives exhibited their respective protonated molecular ions, providing crucial evidence for their structural identity. While detailed fragmentation patterns were not the focus of these particular studies, the molecular ion data is a cornerstone of structural confirmation.
Table 2: Mass Spectrometry Data for Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives arkat-usa.org
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | C₁₅H₁₁NO₂S | 269.05 | 270.03 |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | C₁₆H₁₃NO₂S | 283.07 | Not Reported |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | C₁₆H₁₃NO₃S | 299.06 | 300.06 |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | C₁₆H₁₀F₃NO₂S | 337.04 | Not Reported |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | C₁₅H₁₀ClNO₂S | 303.01 | Not Reported |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | C₁₄H₁₀N₂O₂S | 270.05 | 271.04 |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | C₁₃H₉NO₃S | 259.03 | 260.04 |
Computational Investigations of 3 Bromo 2 Methyl Thieno 3,2 B Pyridine
Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the structural and electronic properties of thienopyridine derivatives. cell.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. cell.comijesit.comresearchgate.net
These calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. ijesit.comcell.com For thienopyridine systems, DFT has been successfully used to compute optimized geometries, vibrational frequencies, and other molecular properties. cell.comresearchgate.net Such studies provide foundational data for understanding the molecule's behavior. For instance, DFT calculations on related pyridine (B92270) derivatives have been used to determine bond lengths and angles, which are often in good agreement with experimental data. researchgate.netrsc.org
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com
A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates a more stable and less reactive molecule. mdpi.com In computational studies of heterocyclic compounds, the HOMO and LUMO energy levels are calculated to predict the most likely sites for electrophilic and nucleophilic attacks. cell.comnih.gov For 3-Bromo-2-methyl-thieno[3,2-b]pyridine, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) and pyridine rings, while the LUMO may be localized across the fused ring system, influenced by the electron-withdrawing bromine atom.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a stronger tendency to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a stronger tendency to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally corresponds to higher chemical reactivity. nih.govmdpi.com |
This table outlines the general principles of FMO theory as applied to organic molecules.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. rsc.org These maps illustrate the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. cell.com
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring due to their lone pairs of electrons. The area around the hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential. The bromine atom would introduce a region of slight negative potential, while also influencing the electron distribution across the entire molecule. Such analyses are crucial in understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. cell.comnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates that can be difficult to observe experimentally. For instance, DFT calculations can be used to map the energy profile of a reaction, helping to determine the most likely mechanism.
Studies on related thienopyridine systems have used computational methods to explore reaction mechanisms. For example, in the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, computational analysis can help rationalize the formation of specific stereoisomers and propose plausible mechanistic pathways, such as those involving single-electron transfer (SET) to form cation-radical species. acs.org Similarly, understanding nucleophilic substitution reactions on halogenated pyridines can be aided by analyzing the LUMO lobes to predict the site of attack. wuxibiology.com For this compound, computational modeling could be used to study its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, by modeling the oxidative addition and reductive elimination steps. mdpi.com
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. cell.com This is done by systematically changing a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations. cell.com For molecules with flexible side chains, this analysis is crucial. While the fused ring system of this compound is largely rigid, conformational analysis of related, more flexible thienopyrimidine inhibitors has been used to identify the specific "active" conformation responsible for binding to a biological target. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. ijesit.comrsc.org These theoretical predictions serve as a powerful tool for interpreting and validating experimental spectra.
The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated values are often compared with experimental data, and a good correlation between the two confirms the accuracy of the computed molecular structure. researchgate.netrsc.org Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in experimental IR and Raman spectra. ijesit.com While experimental ¹H NMR data for the related compound 3-Bromo-2-methylpyridine is available, a direct comparison for this compound would require specific experimental work to be performed. chemicalbook.comchemicalbook.com
Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data
| Parameter | Experimental Value | Calculated Value |
|---|---|---|
| ¹H NMR (δ, ppm) | (Requires experimental data) | (Value from DFT/GIAO) |
| ¹³C NMR (δ, ppm) | (Requires experimental data) | (Value from DFT/GIAO) |
| IR Frequencies (cm⁻¹) | (Requires experimental data) | (Value from DFT calculation) |
This table illustrates the common practice of comparing computationally predicted spectroscopic data with experimental results to validate molecular structures.
Research on Advanced Applications of 3 Bromo 2 Methyl Thieno 3,2 B Pyridine in Materials Science and Organic Synthesis
Development as a Versatile Synthetic Building Block for Novel Heterocyclic Compounds
3-Bromo-2-methyl-thieno[3,2-b]pyridine serves as a key intermediate in the synthesis of a wide array of novel heterocyclic compounds. The bromine atom at the 3-position and the methyl group at the 2-position of the thieno[3,2-b]pyridine (B153574) core offer strategic points for chemical modification, enabling the construction of more complex molecular architectures.
A notable application of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Researchers have successfully synthesized a series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates by reacting the corresponding 3-bromo precursor with various (hetero)aryl boronic acids, pinacol (B44631) boranes, or trifluoro potassium boronate salts. mdpi.comnih.gov This methodology allows for the introduction of diverse aromatic and heteroaromatic substituents at the 3-position, leading to the creation of a library of compounds with varied electronic and steric properties. mdpi.comnih.gov
The versatility of the thieno[3,2-b]pyridine scaffold is further demonstrated by its use in the synthesis of kinase inhibitors. researchgate.netnih.gov By modifying the core structure, researchers have developed highly selective inhibitors for underexplored protein kinases, highlighting the potential of this scaffold in medicinal chemistry. researchgate.netnih.gov The ability to systematically alter the substituents on the thieno[3,2-b]pyridine ring system is crucial for tuning the biological activity and selectivity of these compounds.
Furthermore, the thieno[2,3-b]pyridine (B153569) isomer has been utilized as a precursor for creating fused pyrimidine (B1678525) hybrids through one-pot, three-component reactions. researchgate.net This approach, often facilitated by microwave irradiation, provides an efficient route to complex heterocyclic systems with potential applications in drug discovery. researchgate.net The reactivity of the amino group in precursors like ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate allows for the facile construction of these elaborate structures. researchgate.net
Exploration in Functional Organic Materials
The unique photophysical and electronic properties of the thieno[3,2-b]pyridine core have led to its exploration in the field of functional organic materials.
Precursors for Organic Electronic Components (e.g., Hole Transport Materials in Perovskite Solar Cells)
The development of efficient and stable hole transport materials (HTMs) is a critical aspect of advancing perovskite solar cell (PSC) technology. The thieno[3,2-b]pyridine scaffold and its derivatives have shown promise in this area. Fused heterocyclic compounds, including those based on thieno[3,2-b]thiophene (B52689) and dithieno[3,2-b:2′,3′-d]pyrrole (DTP), are being investigated as core structures for novel HTMs. frontiersin.orgrsc.orgresearchgate.net
These materials are designed to have appropriate energy levels that align with the perovskite layer, facilitating efficient hole extraction and transport. For instance, DTP derivatives have been recognized for their excellent π-conjugation across the fused thiophene (B33073) rings, which is beneficial for charge mobility. rsc.orgresearchgate.net Researchers have synthesized new HTMs by linking donor groups based on triarylamine with a DTP core, achieving power conversion efficiencies in PSCs of over 18%. rsc.orgresearchgate.net
Similarly, novel π-extended conjugated materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine have been synthesized and utilized as HTMs in p-i-n architecture PSCs. frontiersin.org While the specific use of this compound as a direct precursor in these reported HTMs is not explicitly detailed, its role as a versatile building block for creating substituted thieno[3,2-b]pyridine systems makes it a highly relevant starting material for the synthesis of next-generation HTMs. The ability to tune the electronic properties of the final material through modifications on the thieno[3,2-b]pyridine core is a key advantage.
Design of Fluorescent Molecular Probes and Fluorophores based on the Thieno[3,2-b]pyridine Core
The thieno[3,2-b]pyridine scaffold has been identified as a promising platform for the development of novel fluorophores and fluorescent molecular probes. nih.gov Thieno[3,2-b]pyridin-5(4H)-one derivatives, in particular, have been synthesized and shown to exhibit interesting photophysical properties. nih.govresearchgate.net
Research has demonstrated that the position of aryl substitution on the thieno[3,2-b]pyridin-5(4H)-one core can significantly modulate the fluorescence of the molecule. nih.gov Specifically, 2-aryl substituted analogues have been found to display strong fluorescence, while 3-aryl derivatives tend to be non-emissive. nih.gov This site-dependent functionality highlights the tunability of the scaffold's optical properties. The 2-aryl series is considered a promising platform for developing tunable fluorescent probes. nih.gov
The synthesis of these fluorescent compounds often involves a regioselective aza-[3+3] cycloaddition reaction. nih.govresearchgate.net DFT calculations have supported the observed differences in fluorescence, attributing them to variations in orbital conjugation and HOMO-LUMO gaps between the different regioisomers. nih.gov These findings underscore the potential of the thieno[3,2-b]pyridine core in designing sensitive and selective fluorescent probes for various applications, including bio-imaging.
Role as a Ligand Precursor in Catalysis
While the primary research focus on this compound has been in its application as a synthetic building block for materials and biologically active molecules, its structure suggests a potential role as a ligand precursor in catalysis. The nitrogen atom in the pyridine (B92270) ring and the sulfur atom in the thiophene ring offer potential coordination sites for metal centers.
The bromo-substituent at the 3-position can be readily converted into other functional groups through reactions like palladium-catalyzed cross-coupling, which could introduce phosphine, amine, or other coordinating moieties. researchgate.net This functionalization would transform the thieno[3,2-b]pyridine scaffold into a bidentate or potentially multidentate ligand. Such ligands are crucial in homogeneous catalysis for controlling the reactivity and selectivity of metal catalysts.
For instance, the synthesis of multi-arylated thieno[3,2-b]thiophenes has been achieved through programmed site-selective palladium-catalyzed arylation, demonstrating the compatibility of the thieno-fused ring system with catalytic processes. researchgate.net Although direct examples of this compound being used as a ligand precursor are not extensively documented in the reviewed literature, its chemical nature and the demonstrated reactivity of the thieno[3,2-b]pyridine core suggest a promising avenue for future research in the development of novel ligands for catalysis.
Future Research Directions and Outlook
Development of More Efficient and Environmentally Benign Synthetic Routes
The future synthesis of 3-Bromo-2-methyl-thieno[3,2-b]pyridine and its derivatives is geared towards methods that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic routes often rely on traditional, multi-step processes that may involve harsh reagents and generate significant waste.
Future research should prioritize the development of synthetic strategies that offer:
Atom Economy: Designing syntheses where the majority of atoms from the reactants are incorporated into the final product.
Use of Greener Solvents: Exploring aqueous media or other environmentally benign solvents to replace hazardous organic solvents. For the related thieno[2,3-b]pyridine (B153569) scaffold, eco-friendly syntheses in aqueous systems have been reported, suggesting a viable path forward. niscpr.res.in
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption. Microwave-assisted synthesis, for instance, has been shown to be effective for constructing heterocyclic systems. niscpr.res.in
Catalytic Approaches: Focusing on the use of highly efficient and recyclable catalysts to minimize waste and improve reaction efficiency.
One prospective avenue involves the construction of the thieno[3,2-b]pyridine (B153574) core through novel cyclization strategies starting from more accessible precursors, potentially avoiding late-stage bromination which can sometimes lead to isomeric mixtures and purification challenges.
Investigation of Undiscovered Reactivity Patterns for Enhanced Functionalization
The bromine atom at the 3-position of the thieno[3,2-b]pyridine core is a key site for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. Research has demonstrated the utility of a similar scaffold, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, in a variety of coupling reactions. mdpi.com Future investigations should aim to expand this chemical toolbox.
Table 1: Established and Potential Cross-Coupling Reactions for Functionalization
| Reaction Type | Coupling Partner | Potential Product Class |
| Suzuki-Miyaura | Boronic acids/esters | Aryl- or heteroaryl-substituted thieno[3,2-b]pyridines |
| Sonogashira | Terminal alkynes | Alkynyl-substituted thieno[3,2-b]pyridines |
| Buchwald-Hartwig | Amines, amides | Amino- or amido-substituted thieno[3,2-b]pyridines |
| Ullmann | Alcohols, phenols | Ether-linked thieno[3,2-b]pyridines |
| Heck | Alkenes | Alkenyl-substituted thieno[3,2-b]pyridines |
| Stille | Organostannanes | Variously substituted thieno[3,2-b]pyridines |
Beyond these established methods, future research should explore:
C-H Activation: Direct functionalization of the C-H bonds on both the pyridine (B92270) and thiophene (B33073) rings would provide a more atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible light to promote novel transformations offers a green and powerful tool. For instance, visible-light-promoted selenocyclization has been used to synthesize the isomeric thieno[2,3-b]pyridines, indicating the potential for light-mediated reactions on this scaffold. tandfonline.com
Functionalization of the Methyl Group: Exploring the reactivity of the 2-methyl group, such as through radical bromination or condensation reactions, would open another avenue for structural modification.
Rational Design of Novel Advanced Materials Utilizing the Thieno[3,2-b]pyridine Scaffold
The planar, electron-rich thieno[3,2-b]pyridine system is an attractive scaffold for the rational design of advanced materials with tailored properties for applications in medicine and electronics.
Biologically Active Materials
The thieno[3,2-b]pyridine core has been identified as a "privileged scaffold" in medicinal chemistry. It serves as the foundation for highly selective kinase inhibitors, which are crucial in the development of targeted cancer therapies. researchgate.netnih.gov Future work in this area will involve:
Structure-Based Drug Design: Using computational modeling and X-ray crystallography to design derivatives of this compound that can selectively bind to the active sites of specific protein kinases or other biological targets implicated in diseases like cancer or neurodegenerative disorders. researchgate.netacs.org
Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the core and its substituents to optimize pharmacological properties such as potency, selectivity, and metabolic stability. nih.gov
Organic Electronic Materials
The structural similarity of the thieno[3,2-b]pyridine core to thieno[3,2-b]thiophene (B52689), a well-established building block in organic electronics, suggests its potential in this field. researchgate.net Thieno[3,2-b]thiophene-based molecules have been successfully used in organic field-effect transistors (OFETs) and organic solar cells. researchgate.netresearchgate.net Future research could focus on:
Tuning Optoelectronic Properties: The nitrogen atom in the pyridine ring provides a site for tuning the electron-accepting properties of the molecule. By strategically functionalizing the scaffold, it may be possible to create novel donor-acceptor polymers with narrow bandgaps, suitable for applications in OFETs and photovoltaics. acs.org
Development of Conjugated Polymers: Using this compound as a monomer in polymerization reactions (e.g., via Suzuki or Stille coupling) to create novel conjugated polymers with interesting charge-transport properties.
Integration of this compound Chemistry with Emerging Technologies
To accelerate the discovery and development of new applications, the chemistry of this compound must be integrated with emerging technologies in synthesis and materials science.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch chemistry, including enhanced safety, better process control, and easier scalability. acs.orguc.pt Developing flow-based protocols for the synthesis of the core scaffold and its subsequent functionalization via cross-coupling could enable rapid library synthesis for high-throughput screening in drug and materials discovery.
High-Throughput Experimentation (HTE): Combining automated synthesis platforms with rapid screening techniques will allow for the efficient exploration of vast chemical space. This approach can accelerate the optimization of reaction conditions and the discovery of derivatives with desired properties.
Computational Chemistry and Machine Learning: In silico methods are becoming indispensable for predicting reactivity, designing molecules with specific electronic or biological properties, and screening virtual libraries. Employing Density Functional Theory (DFT) can help elucidate reaction mechanisms and predict the electronic properties of designed materials. Machine learning algorithms could be trained on existing data to predict the biological activity or material performance of novel thieno[3,2-b]pyridine derivatives, guiding synthetic efforts towards the most promising candidates.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of pharmaceuticals and advanced organic materials.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2-methyl-thieno[3,2-b]pyridine, and what critical parameters influence reaction efficiency?
- Methodological Answer : A key route involves bromination of precursor pyridine or thienopyridine derivatives. For example, bromination of 2-amino-3-methylpyridine using brominating agents (e.g., Br₂ or NBS) under controlled conditions can yield brominated intermediates . Critical parameters include:
- Temperature : Optimal range of 0–50°C to avoid side reactions.
- Catalysts : Use of Lewis acids (e.g., FeBr₃) to enhance regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine position) .
- Elemental Analysis : Validate stoichiometry (e.g., %C, %H, %N) against theoretical values .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
Advanced Research Questions
Q. What strategies can address conflicting spectral data (e.g., NMR, MS) when synthesizing novel thienopyridine derivatives?
- Methodological Answer : Contradictions often arise from impurities or structural isomers. Mitigation strategies include:
- Alternative Synthesis Pathways : Validate intermediates via different routes (e.g., Suzuki coupling for regioselective bromination) .
- 2D NMR Techniques : Use COSY, NOESY, or HSQC to resolve overlapping signals .
- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- DFT Calculations : Analyze Fukui indices or electrostatic potential maps to identify electron-rich sites prone to electrophilic attack .
- Molecular Orbital Analysis : HOMO/LUMO profiles reveal reactivity trends (e.g., bromine’s electron-withdrawing effect directing substitution to C-5 or C-6) .
- Case Study : For thieno[3,2-b]pyridines, bromination at C-3 is favored due to conjugation with the sulfur atom, as supported by experimental and theoretical data .
Q. What are the mechanistic considerations for cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or Ni(dppe)Cl₂ for Suzuki-Miyaura couplings with aryl boronic acids .
- Solvent Optimization : Use toluene/EtOH mixtures (3:1) for improved yield and reduced side-product formation .
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps (e.g., oxidative addition of the C–Br bond) .
Application-Oriented Questions
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer :
- Antimicrobial Derivatives : React with cyanothioacetamide in ethanol under reflux to form thioxo-dihydropyridines, which show activity against E. coli and S. aureus .
- Sigma Ligand Development : Functionalize via Buchwald-Hartwig amination to create pyrrolo[3,2-b]pyridine derivatives for CNS drug candidates .
- Phosphorylation : Treat with triethyl phosphite to generate phosphonate analogs for agrochemical studies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or reaction yields for thienopyridine derivatives?
- Methodological Answer :
- Reproducibility Checks : Repeat syntheses using identical conditions (solvent purity, equipment calibration).
- Meta-Analysis : Compare data across journals (e.g., J. Org. Chem. vs. Eur. J. Med. Chem.) to identify outliers.
- Crystallographic Validation : Confirm polymorphic forms via PXRD if melting points vary significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
